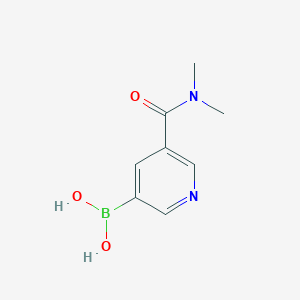

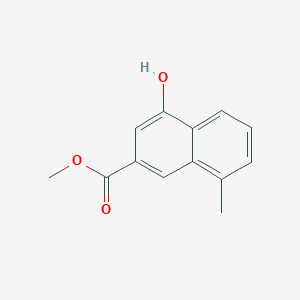

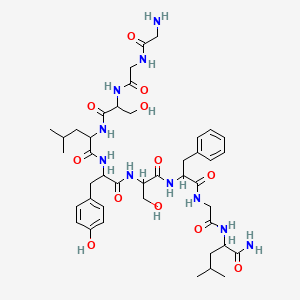

![molecular formula C37H56CuF3O5P4S B6338909 Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% CAS No. 874013-62-4](/img/structure/B6338909.png)

Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used as highly efficient privileged ligands .

Physical And Chemical Properties Analysis

This compound is insoluble in water . It is air sensitive and should be stored away from air under dry inert gas . It is incompatible with oxidizing agents .Scientific Research Applications

Asymmetric Hydrogenation Reactions

This compound serves as a highly efficient chiral ligand in asymmetric hydrogenation reactions . These reactions are pivotal in the production of chiral molecules, which are essential components in pharmaceuticals, agrochemicals, and fine chemicals. The ligand’s unique structure allows for precise control over the stereochemistry of the hydrogenation process, leading to high enantioselectivity.

Synthesis of δ-Amino Acid Derivatives

Researchers utilize this compound in the stereoselective synthesis of δ-amino acid derivatives . These derivatives are valuable in the development of peptide mimetics and pharmaceuticals that require specific stereochemistry for biological activity.

Stereoselective Synthesis of Manzacidins

The compound is also employed in the stereoselective synthesis of manzacidins A and C . Manzacidins are marine natural products with potential pharmacological properties, and their synthesis requires precise chiral control, which this ligand provides.

Catalysis in Organic Synthesis

Due to its high efficiency and selectivity, this ligand is used as a catalyst in various organic synthesis reactions . Its ability to induce chirality and control reaction pathways is crucial for synthesizing complex organic molecules.

Mechanism of Action

Target of Action

Similar compounds have been used as catalysts in various organic reactions . The copper complexes of these chiral ligands are extensively used in reactions such as addition to imines, nitroalkenes, and reduction of β,β-disubstituted vinyl sulfones .

Biochemical Pathways

It is involved in the asymmetric hydrogenation of various substituted acetamidoacrylates and enol acetates .

properties

IUPAC Name |

copper(1+);1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H28OP2.CHF3O3S.Cu/c2*1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4;2-1(3,4)8(5,6)7;/h2*5-8,13-16H,9-12H2,1-4H3;(H,5,6,7);/q;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVWSKIVCRMXGT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56CuF3O5P4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(1+);1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1lambda5-phospholane 1-oxide;trifluoromethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

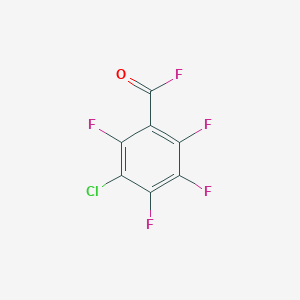

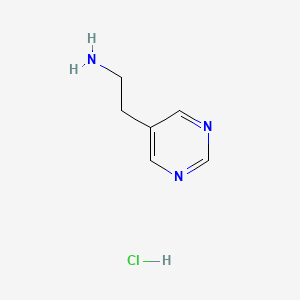

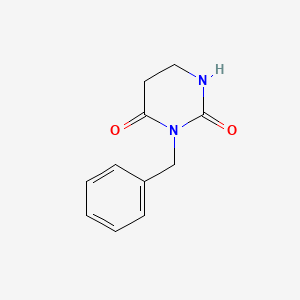

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

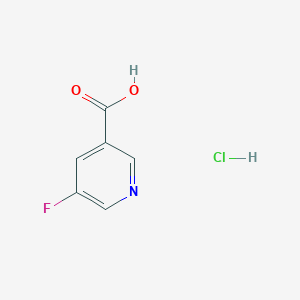

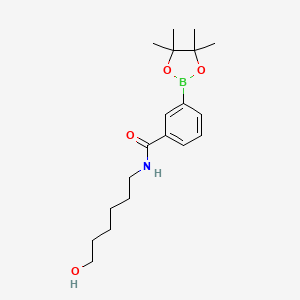

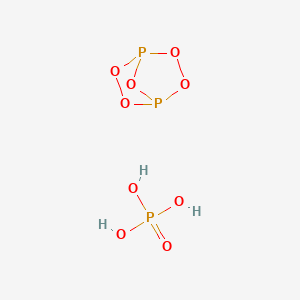

![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)

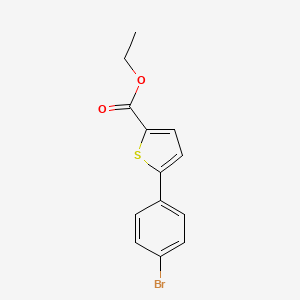

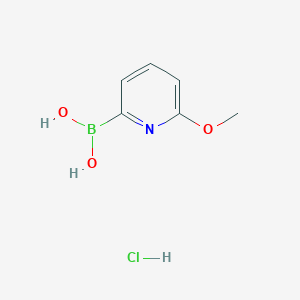

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)